(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate
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Overview
Description
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate is a chemical compound with the molecular formula C6H7N3S·2HCl·H2O. It is a solid substance that is used in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate typically involves a multi-step process. One common method includes the copper-catalyzed three-component reaction of aminothiazole, benzaldehydes, and ethyl propiolate in the presence of Cu(I) and Cu(II) triflates . This reaction proceeds through the intermediate formation of azomethines and their catalytic alkenylation, followed by cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on different biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride
- (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride
- (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
Uniqueness
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S.2ClH.H2O/c7-3-5-4-9-1-2-10-6(9)8-5;;;/h1-2,4H,3,7H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFASEBTXIBLBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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